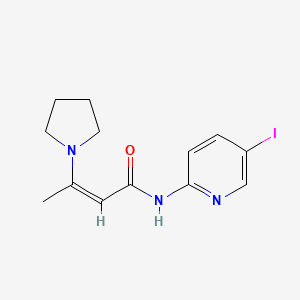
N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as IPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Microwave Synthesis of Antimicrobial and Antiproliferative Butenamides : Microwave irradiation is an effective method for synthesizing butenamides like N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide. These compounds demonstrate biological or cytotoxic activities, making them useful for medical and industrial applications (Abdallah & Hefny, 2011).
Radioligands for Dopamine D-2 Receptors : Enantiomers of similar compounds have been synthesized and used as radioligands for dopamine D-2 receptors in the brain. Such compounds offer potential in noninvasive visualization studies of dopamine D-2 receptor sites using imaging techniques like SPECT (de Paulis et al., 1988).
Investigating Radical Cyclization in Synthesis : Theoretical studies have explored the regioselectivity and stereoselectivity in radical cyclization of compounds like this compound. Such studies are significant for synthesizing stereoselective carbocyclic and heterocyclic compounds using radical cyclization methods (Li, Zhong, & Yu, 2016).
Synthesis of New Prodrugs for Anti-Inflammatory Agents : These compounds can also be synthesized into prodrugs, which are then metabolized in the body to yield active anti-inflammatory agents. This approach is useful in the development of new therapeutic drugs (Patterson, Cheung, & Ernest, 1992).
Eigenschaften
IUPAC Name |
(Z)-N-(5-iodopyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN3O/c1-10(17-6-2-3-7-17)8-13(18)16-12-5-4-11(14)9-15-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16,18)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFVRKHVNCYHS-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC=C(C=C1)I)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=NC=C(C=C1)I)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

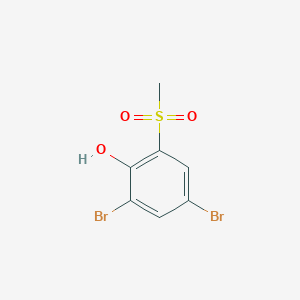

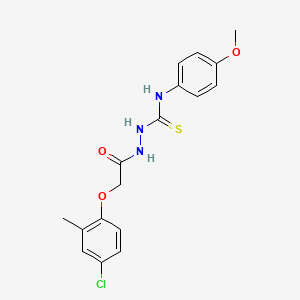
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
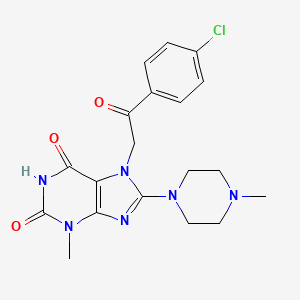

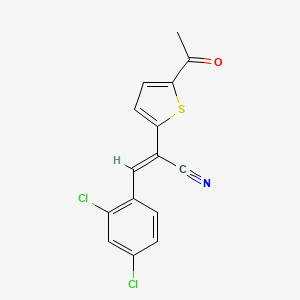
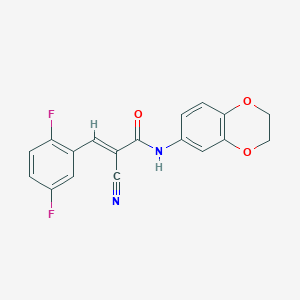

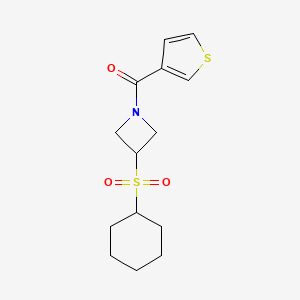
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)
